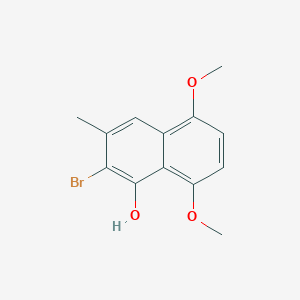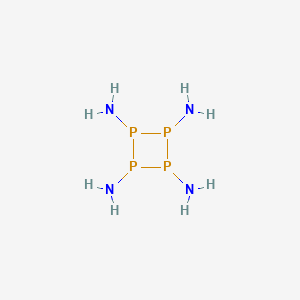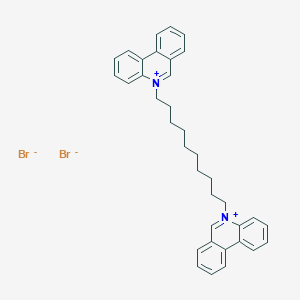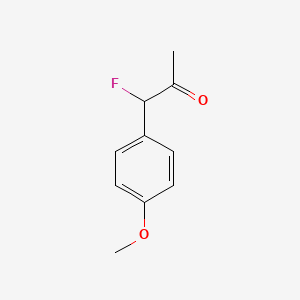![molecular formula C10H24BrNO2Si2 B14337150 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide CAS No. 106751-58-0](/img/structure/B14337150.png)
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide is a chemical compound characterized by the presence of bromine, trimethylsilyl, and butanamide groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide typically involves the reaction of a suitable butanamide precursor with bromine and trimethylsilyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Análisis De Reacciones Químicas
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative conditions can lead to the formation of carbonyl compounds or carboxylic acids.
Common reagents used in these reactions include lithium aluminum hydride for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide exerts its effects involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and silylation reactions, where the trimethylsilyl groups are transferred to other molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide include:
(2-Bromovinyl)trimethylsilane: This compound also contains bromine and trimethylsilyl groups but differs in its vinyl structure.
(2-Bromophenylethynyl)trimethylsilane: This compound features a phenylethynyl group in addition to bromine and trimethylsilyl groups.
The uniqueness of this compound lies in its butanamide backbone, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
106751-58-0 |
|---|---|
Fórmula molecular |
C10H24BrNO2Si2 |
Peso molecular |
326.38 g/mol |
Nombre IUPAC |
2-bromo-N-trimethylsilyl-4-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C10H24BrNO2Si2/c1-15(2,3)12-10(13)9(11)7-8-14-16(4,5)6/h9H,7-8H2,1-6H3,(H,12,13) |
Clave InChI |
JVYQUXLSGFOSGT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(=O)C(CCO[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)


![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)

![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
